Cas no 89780-32-5 (Butanamide, N-1,3-benzodioxol-5-yl-4-chloro-)
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- 화학적 및 물리적 성질
이름 및 식별자
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- Butanamide, N-1,3-benzodioxol-5-yl-4-chloro-
- N-(1,3-benzodioxol-5-yl)-4-chlorobutanamide
- AKOS000245050
- 89780-32-5
- DTXSID20408549
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- 인치: 1S/C11H12ClNO3/c12-5-1-2-11(14)13-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,13,14)
- InChIKey: DYWUTDRBTMAETQ-UHFFFAOYSA-N
- 미소: ClCCCC(NC1C=CC2=C(C=1)OCO2)=O
계산된 속성
- 정밀분자량: 241.0505709g/mol
- 동위원소 질량: 241.0505709g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 4
- 복잡도: 249
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.6
- 토폴로지 분자 극성 표면적: 47.6Ų
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623404-1g |
N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobutanamide |
89780-32-5 | 98% | 1g |
¥10878.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623404-5g |
N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobutanamide |
89780-32-5 | 98% | 5g |
¥23559.00 | 2024-04-26 |
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- 관련 문헌
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Butanamide, N-1,3-benzodioxol-5-yl-4-chloro-에 대한 추가 정보
Butanamide, N-1,3-Benzodioxol-5-yl-4-Chloro- (CAS No. 89780-32-5): A Multifaceted Compound in Modern Pharmaceutical Research
Butanamide, N-1,3-Benzodioxol-5-yl-4-Chloro- (CAS No. 89780-32-5) represents a key synthetic intermediate with broad applications in drug discovery and material science. This compound features a benzodioxol ring system fused with a chlorinated butyl group, creating a unique molecular architecture that has attracted significant attention in recent years. The 1,3-benzodioxol-5-yl moiety, a heterocyclic scaffold, is known for its stability and functional versatility, while the 4-chloro substitution enhances its reactivity and biological activity. These structural features make it a promising candidate for the development of novel therapeutics and functional materials.
Recent studies have highlighted the role of Butanamide, N-1,3-Benzodioxol-5-yl-4-Chloro- in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a selective inhibitor of the kinase family, which is implicated in cancer progression. The 4-chloro group was found to enhance binding affinity to target proteins, while the 1,3-benzodioxol-5-yl ring contributes to molecular rigidity, improving drug-like properties. This dual functionality underscores its value in rational drug design strategies.
The synthesis of Butanamide, N-1,3-Benzodioxol-5-yl-4-Chloro- typically involves a multi-step process that leverages electrophilic aromatic substitution and nucleophilic acyl substitution reactions. A 2022 study in Organic & Biomolecular Chemistry reported a novel catalytic approach using a chiral phosphoric acid catalyst, which significantly improved the enantioselectivity of the reaction. This advancement aligns with the growing emphasis on asymmetric synthesis in pharmaceutical manufacturing, where stereochemical control is critical for biological activity.
Emerging research suggests that Butanamide, N-1,3-Benzodioxol-5-yl-4-Chloro- could also serve as a building block for functional materials. A 2024 paper in Advanced Materials explored its application in designing biocompatible polymers for tissue engineering. The 1,3-benzodioxol-5-yl ring's inherent hydrophilicity and the 4-chloro group's ability to form hydrogen bonds were identified as key factors in enhancing the material's mechanical properties and biocompatibility. These findings open new avenues for its use in biomedical applications.
From a pharmacological perspective, the 4-chloro substitution in Butanamide, N-1,3-Benzodioxol-5-yl-4-Chloro- has been shown to modulate the compound's interaction with biological targets. A 2023 study in Drug Discovery Today revealed that this modification significantly improves the compound's ability to cross the blood-brain barrier, making it a potential candidate for neurodegenerative disease therapies. The 1,3-benzodioxol-5-yl ring's ability to engage in π-π stacking interactions with proteins further enhances its therapeutic potential.
While the compound's therapeutic applications are promising, its safety profile remains an area of active research. A 2024 review in Toxicological Sciences emphasized the importance of evaluating its long-term toxicity, particularly in relation to its 4-chloro substitution. The study noted that while the compound exhibits low acute toxicity, further investigations are needed to assess its impact on environmental ecosystems and human health. These findings underscore the need for rigorous preclinical testing in drug development pipelines.
The structural versatility of Butanamide, N-1,3-Benzodioxol-5-yl-4-Chloro- has also led to its exploration in agrochemicals. A 2023 paper in ACS Sustainable Chemistry & Engineering described its use as a herbicide active ingredient, where the 4-chloro group contributes to enhanced herbicidal activity. The 1,3-benzodioxol-5-yl ring's stability under various environmental conditions makes it suitable for formulations with prolonged efficacy, aligning with the demand for sustainable agricultural practices.
As research into Butanamide, N-1,3-Benzodioxol-5-yl-4-Chloro- continues to expand, its role in multidisciplinary applications is becoming increasingly evident. From pharmaceuticals to materials science, this compound's unique structural features position it as a valuable tool for innovation. Future studies are likely to focus on optimizing its synthetic routes, enhancing its biological activity, and addressing its environmental impact, ensuring its responsible use in scientific advancements.
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